molecular formula C22H28O7 B12362595 4E-Deacetylchromolaenide 4'-O-acetate

4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B12362595
M. Wt: 404.5 g/mol
InChI Key: DULROFCOEMAPJD-GESKDGIDSA-N
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Description

4E-Deacetylchromolaenide 4’-O-acetate is a sesquiterpenoid compound that can be isolated from the plant Eupatorium chinense L. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4E-Deacetylchromolaenide 4’-O-acetate can be synthesized through chemical methods. The synthesis involves the esterification of 4E-Deacetylchromolaenide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

The industrial production of 4E-Deacetylchromolaenide 4’-O-acetate involves the extraction of the compound from Eupatorium chinense L. followed by purification processes such as column chromatography. The compound can also be synthesized on a larger scale using the chemical methods mentioned above, with optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

4E-Deacetylchromolaenide 4’-O-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4E-Deacetylchromolaenide 4’-O-acetate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other sesquiterpenoid derivatives.

    Biology: Studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Potential therapeutic applications in the treatment of inflammatory diseases, oxidative stress-related conditions, and cancer.

    Industry: Used in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of 4E-Deacetylchromolaenide 4’-O-acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4E-Deacetylchromolaenide 4’-O-acetate can be compared with other sesquiterpenoid compounds such as:

4E-Deacetylchromolaenide 4’-O-acetate is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1

InChI Key

DULROFCOEMAPJD-GESKDGIDSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

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